

physical and chemical properties of 5-Methoxydec-2-enal

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 5-Methoxydec-2-enal

Cat. No.: B15444948

[Get Quote](#)

An In-depth Technical Guide to 5-Methoxydec-2-enal

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **5-Methoxydec-2-enal** is a sparsely documented compound in publicly available scientific literature. Therefore, this guide has been constructed based on the established principles of organic chemistry and extrapolated data from structurally analogous compounds, such as α,β -unsaturated aldehydes (enals) and long-chain methoxy-substituted molecules. The presented data and protocols should be considered hypothetical and illustrative.

Core Physical and Chemical Properties

5-Methoxydec-2-enal is an organic compound featuring a ten-carbon aliphatic chain, an α,β -unsaturated aldehyde functional group, and a methoxy substituent at the C-5 position. The conjugation of the alkene and aldehyde groups dictates much of its chemical reactivity, making it an electrophilic species susceptible to nucleophilic attack.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted Physicochemical Data

The following table summarizes the predicted physical and chemical properties for **5-Methoxydec-2-enal**. These values are estimated based on data from similar long-chain aldehydes, enals, and ethers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Predicted Value	Notes and References
IUPAC Name	(E)-5-Methoxydec-2-enal	Assuming trans configuration of the double bond, which is generally more stable.
Molecular Formula	C ₁₁ H ₂₀ O ₂	---
Molecular Weight	184.28 g/mol	Calculated based on the molecular formula. Analogous C ₁₁ H ₂₀ O ₂ isomers have similar weights. [7] [8]
Appearance	Colorless to pale yellow liquid	Typical for aliphatic aldehydes of this size. [6] [9]
Boiling Point	~230-240 °C (at 760 mmHg)	Estimated. Boiling points of aldehydes are higher than corresponding alkanes due to dipole-dipole interactions but lower than alcohols as they lack hydrogen bonding. [10] [11]
Melting Point	< 0 °C	Expected to be a liquid well below room temperature, similar to other long-chain unsaturated aldehydes.
Density	~0.90 - 0.95 g/cm ³	Most long-chain aldehydes and ketones are less dense than water. [4]
Solubility	Insoluble in water. Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, hexane).	The long hydrocarbon chain imparts nonpolar character, while the polar aldehyde and ether groups allow for solubility in polar organic solvents. [12] [13]
Reactivity Profile	Electrophilic. Susceptible to oxidation and nucleophilic	The conjugated system allows for both 1,2-addition at the

addition.

carbonyl carbon and 1,4-conjugate (Michael) addition at the β -carbon.[14][15]

Experimental Protocols

The characterization and synthesis of a novel compound like **5-Methoxydec-2-enal** would follow standard organic chemistry laboratory procedures.

Proposed Synthesis: Wittig Reaction

A common and reliable method for synthesizing α,β -unsaturated aldehydes is the Wittig reaction.[16][17] This approach offers good control over the geometry of the resulting double bond.

Methodology:

- **Ylide Preparation:** A phosphonium ylide is prepared by reacting triphenylphosphine with a suitable halo-aldehyde precursor, followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- **Wittig Reaction:** 4-Methoxyoctanal (the aldehyde component) is added dropwise to the prepared ylide solution at low temperature (e.g., -78 °C).
- **Workup:** The reaction is slowly warmed to room temperature and stirred for several hours. It is then quenched with a saturated aqueous solution of ammonium chloride.
- **Extraction:** The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure **5-Methoxydec-2-enal**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.

[18][19]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR (400 MHz): Expected chemical shifts (δ) would include:
 - 9.5 ppm (doublet): Aldehydic proton (CHO).
 - 6.8 ppm (multiplet): Vinylic proton at C-3.
 - 6.1 ppm (multiplet): Vinylic proton at C-2.
 - 3.6 ppm (multiplet): Proton at C-5 (methine proton adjacent to the methoxy group).
 - 3.3 ppm (singlet, 3H): Methoxy group protons (OCH_3).
 - 0.9 - 2.2 ppm (multiplets): Remaining aliphatic protons on the carbon chain.
- ^{13}C NMR (100 MHz): Expected chemical shifts (δ) would include:
 - 193 ppm: Carbonyl carbon (C-1).
 - 158 ppm: Vinylic carbon (C-3).
 - 135 ppm: Vinylic carbon (C-2).
 - 78 ppm: Carbon bearing the methoxy group (C-5).
 - 56 ppm: Methoxy carbon (OCH_3).
 - 14 - 40 ppm: Aliphatic carbons.

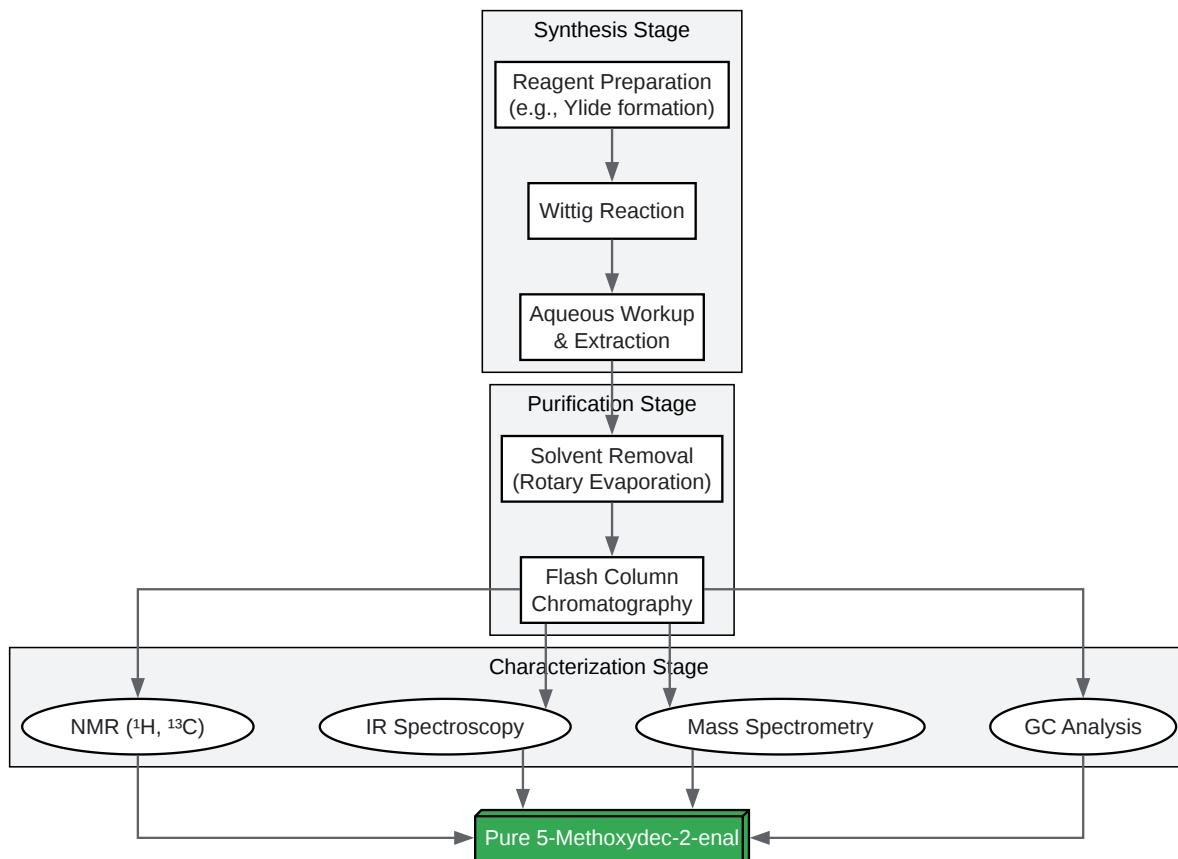
2. Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the neat liquid is placed between two NaCl or KBr plates.

- Analysis: Key absorption bands (ν) are expected at:
 - $\sim 2930 \text{ cm}^{-1}$: C-H stretch (aliphatic).
 - $\sim 2820 \text{ & } \sim 2720 \text{ cm}^{-1}$: C-H stretch (aldehyde).
 - $\sim 1685 \text{ cm}^{-1}$: C=O stretch (conjugated aldehyde).[\[20\]](#)
 - $\sim 1640 \text{ cm}^{-1}$: C=C stretch (alkene).[\[20\]](#)
 - $\sim 1100 \text{ cm}^{-1}$: C-O stretch (ether).[\[20\]](#)

3. Mass Spectrometry (MS):

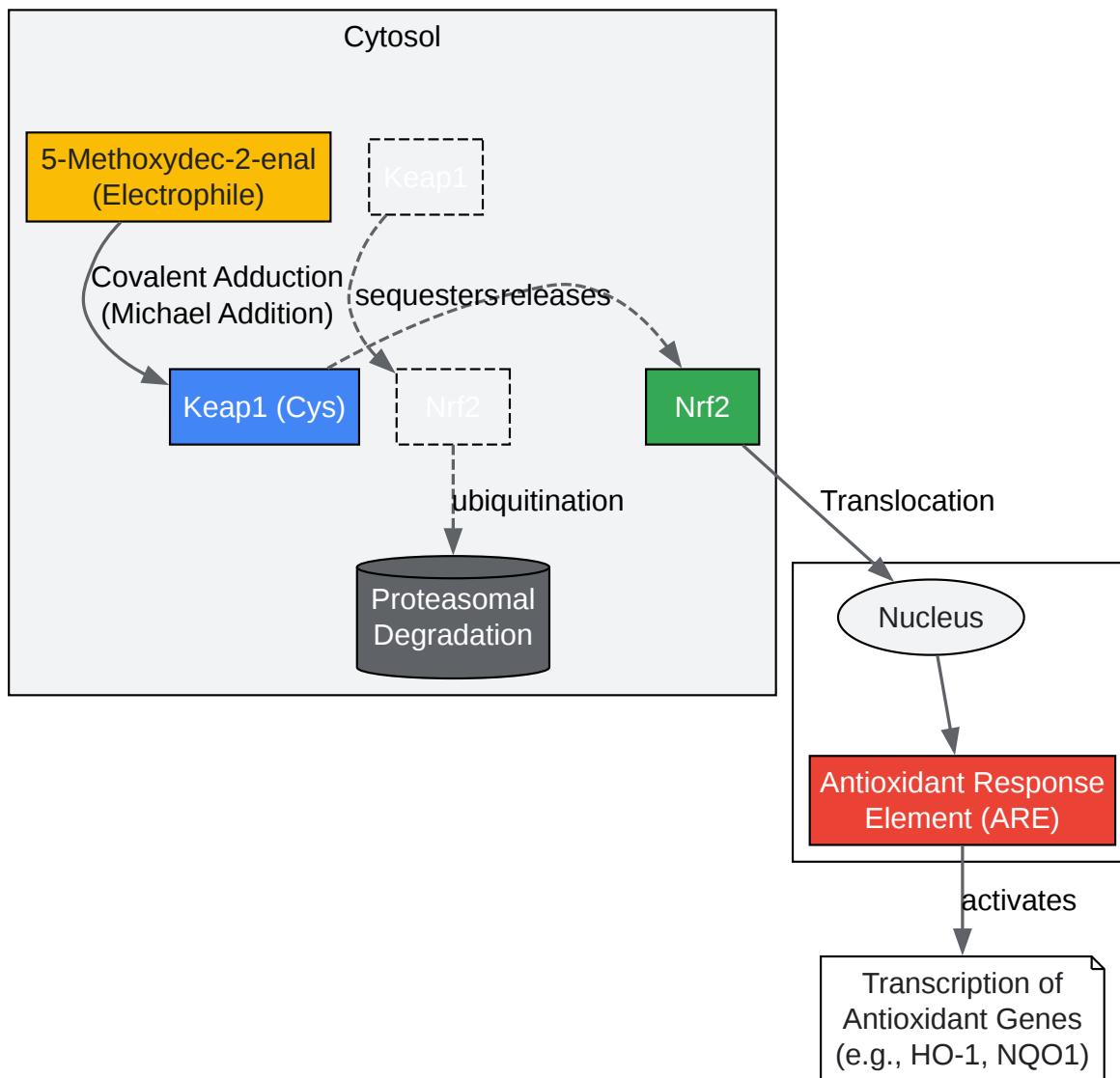
- Method: Electron Ionization (EI) is typically used for initial analysis.
- Analysis: The mass spectrum should show:
 - Molecular Ion (M^+): A peak at $m/z = 184$.
 - Major Fragments: Peaks corresponding to the loss of radicals, such as loss of the pentyl group at C-5 (α -cleavage relative to the ether), loss of the methoxy group, and McLafferty rearrangement products.


4. Gas Chromatography (GC):

- Purpose: To assess the purity of the compound and as an analytical method for quantification.[\[21\]](#)[\[22\]](#)
- Methodology: The compound can be analyzed on a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-Wax). The sample is injected into a heated port, vaporized, and carried by an inert gas through the column. Retention time is used for identification against a standard. Derivatization with agents like PFBHA can be used to enhance sensitivity and selectivity for trace analysis.[\[23\]](#)[\[24\]](#)

Visualized Workflows and Pathways

Experimental Workflow for Synthesis and Characterization


The following diagram outlines the general workflow from the synthesis of **5-Methoxydec-2-enal** to its final characterization.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and analysis.

Hypothetical Biological Signaling Pathway

α,β -unsaturated aldehydes are known electrophiles that can react with cellular nucleophiles, such as cysteine residues in proteins.^{[25][26]} This reactivity can lead to the activation of cellular stress response pathways. A plausible mechanism of action for **5-Methoxydec-2-enal** could involve the modulation of the Keap1-Nrf2 pathway, a key regulator of antioxidant responses.

[Click to download full resolution via product page](#)

Caption: Hypothetical activation of the Nrf2 pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [fiveable.me](#) [fiveable.me]
- 2. [fiveable.me](#) [fiveable.me]
- 3. [psiberg.com](#) [psiberg.com]
- 4. [chem.libretexts.org](#) [chem.libretexts.org]
- 5. [CK12-Foundation](#) [flexbooks.ck12.org]
- 6. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 7. 6-Undecenoic acid | C11H20O2 | CID 5312728 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 8. 2-Undecenoic Acid | C11H20O2 | CID 5282728 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 9. Physical properties of aldehydes [[unacademy.com](#)]
- 10. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [[ecampusontario.pressbooks.pub](#)]
- 11. [chem.libretexts.org](#) [chem.libretexts.org]
- 12. [solubilityofthings.com](#) [solubilityofthings.com]
- 13. [solubilityofthings.com](#) [solubilityofthings.com]
- 14. 6.5 Reactions of α,β -unsaturated Aldehydes and Ketones – Organic Chemistry II [[kpu.pressbooks.pub](#)]
- 15. [books.rsc.org](#) [books.rsc.org]
- 16. α -Functionally Substituted α,β -Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 17. Synthesis of α,β -unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [[pubs.rsc.org](#)]

- 18. lehigh.edu [lehigh.edu]
- 19. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. dl.astm.org [dl.astm.org]
- 22. researchgate.net [researchgate.net]
- 23. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 25. Formation of etheno adducts in reactions of enals via autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 5-Methoxydec-2-enal]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15444948#physical-and-chemical-properties-of-5-methoxydec-2-enal>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com